molecular formula C23H17N3O2S2 B2622049 (E)-4-benzoyl-N-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide CAS No. 327972-02-1

(E)-4-benzoyl-N-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide

Cat. No. B2622049
CAS RN: 327972-02-1
M. Wt: 431.53
InChI Key: AZZROXSEXAOLER-WJTDDFOZSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions used to synthesize the compound. This can include the types of reactions involved, the reagents and catalysts used, and the conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, optical properties, and reactivity .

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer potential due to its unique structure. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it interferes with cell division, induces apoptosis (programmed cell death), and inhibits tumor growth. Further investigations are ongoing to explore its mechanism of action and potential clinical applications .

Antimicrobial Activity

The benzothiazole moiety in this compound contributes to its antimicrobial properties. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. Researchers are exploring its use as a novel antimicrobial agent, especially in the context of drug-resistant bacterial strains .

Anti-Inflammatory Effects

Studies indicate that this compound possesses anti-inflammatory properties. It modulates key inflammatory pathways, such as NF-κB, COX-2, and cytokines. Researchers are investigating its potential as a therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .

Antiviral Potential

The compound’s unique structure suggests possible antiviral activity. Researchers have tested its effects against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). While preliminary results are promising, further studies are needed to validate its efficacy and safety .

Neuroprotective Applications

Given its benzothiazole scaffold, this compound may have neuroprotective effects. Researchers are exploring its ability to prevent neuronal damage, enhance cognitive function, and potentially treat neurodegenerative disorders like Alzheimer’s disease .

Organocatalysis

Thiourea-based compounds, including this one, have been investigated as organocatalysts. They participate in various asymmetric reactions, such as Michael additions, Mannich reactions, and Diels-Alder reactions. The compound’s unique structure allows it to form double hydrogen bonds, making it an effective catalyst in synthetic chemistry .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling the compound. This can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

4-benzoyl-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S2/c1-26-18-9-5-6-10-19(18)30-23(26)25-22(29)24-21(28)17-13-11-16(12-14-17)20(27)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,28,29)/b25-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZROXSEXAOLER-WJTDDFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/C(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-benzoyl-N-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide

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